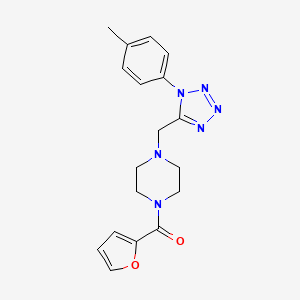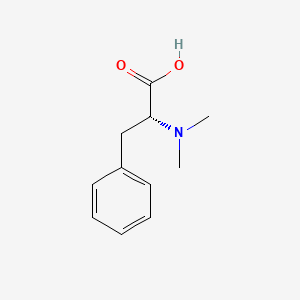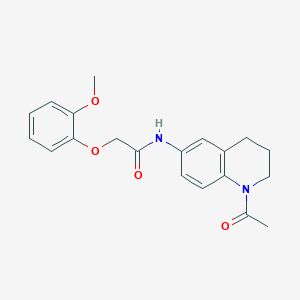![molecular formula C16H17ClN2O3 B2703747 1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione CAS No. 1903337-10-9](/img/structure/B2703747.png)
1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of azetidine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in the function of these channels .
Biochemical Pathways
The interaction with neuronal voltage-sensitive sodium and l-type calcium channels suggests that it may affect the signaling pathways associated with these channels .
Pharmacokinetics
Similar compounds are reported to have good adme/tox results for drug candidates .
Result of Action
Similar compounds have shown beneficial effects in acute models of epilepsy and neuropathic pain management .
Action Environment
The structure of the compound suggests that it may be stable under a variety of conditions.
Biochemical Analysis
Biochemical Properties
The compound 1-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is part of the pyrrolidine family, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring positively affects the biological activity .
Cellular Effects
The exact cellular effects of 1-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione are not fully understood due to the limited available research. Compounds with similar structures have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action for 1-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is not yet fully understood. It is suggested that the compound may interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
Preparation Methods
The synthesis of 1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the 3-Chlorophenyl Group:
Formation of the Pyrrolidine-2,5-dione Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidine-2,5-dione ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds share a similar pyrrolidine-2,5-dione ring structure but differ in the substituents attached to the ring.
Azetidine derivatives: Compounds with azetidine rings but different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of azetidine and pyrrolidine rings, along with the 3-chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c17-12-3-1-2-11(8-12)4-5-14(20)18-9-13(10-18)19-15(21)6-7-16(19)22/h1-3,8,13H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNDYQGHXHSQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2703667.png)
![N-(3-methoxyphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2703668.png)



![2-[(3,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2703676.png)
![[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B2703677.png)



![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2703685.png)

![1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2703687.png)
